1-(3-Hydroxy-1-adamantyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related adamantane derivatives involves several key steps, including oxidation reactions and the use of Grignard reagents. For instance, 3-Hydroxy-1-adamantanecarboxylic acid can be synthesized from adamantanecarboxylic acid using oxidation reactions with nitric acid and concentrated sulfuric acid, achieving a yield of 77% under optimal conditions. The product structures are confirmed using various techniques such as IR, 1HNMR, element analysis, and melting point measurement, suggesting a potential synthesis pathway for 1-(3-Hydroxy-1-adamantyl)ethanone through similar oxidation processes (Zhun Hu, 2014).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, such as 2-acetoxy-1,2-di(1-adamantyl)ethanone, reveals the steric effects of the adamantyl groups on the molecule's configuration. These include slight elongation of central bonds, expansion of angles around these bonds, and a specific conformation that accommodates the bulky substituents, which could be relevant to the structure of 1-(3-Hydroxy-1-adamantyl)ethanone (S. Bott et al., 1995).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, including cyclocondensation and cyclization processes. These reactions are influenced by the structure of the initial diamine and the reaction conditions, leading to the formation of compounds with specific configurations and properties, which might also apply to 1-(3-Hydroxy-1-adamantyl)ethanone under analogous conditions (E. Shokova & V. Kovalev, 2008).
Physical Properties Analysis
The physical properties of adamantane derivatives can vary significantly with slight modifications in their structure. For instance, different polymorphs of related compounds can exhibit distinct crystal structures and phase transitions, influenced by their molecular arrangements and noncovalent interactions. These aspects are crucial for understanding the physical characteristics of 1-(3-Hydroxy-1-adamantyl)ethanone (S. Suarez et al., 2017).
Scientific Research Applications
1. Synthesis of Functional Compounds with a Cage Structure
- Summary of Application: 1,3-dehydroadamantane and its derivatives, which are capable of restoring the adamantane structure in their reactions, are used in the synthesis of functional compounds with a cage structure .
- Methods of Application: The synthesis involves the use of 1,3-dehydroadamantane (tetracyclo [3.3.1.1. 3,7 .0. 1,3 ]decane; 1,3-DHA; bridging [3.3.1]propellane) and its derivatives .
- Results or Outcomes: This method has shown promise in the synthesis of functional compounds with a cage structure .
2. Drug Delivery Systems and Surface Recognition
- Summary of Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
- Methods of Application: This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Results or Outcomes: The use of adamantane in these systems has shown promising applications in the field of targeted drug delivery and surface recognition .
3. Synthesis of Functional Adamantane Derivatives
- Summary of Application: Double-bonded adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .
4. Synthesis of Novel Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids
- Summary of Application: Adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
- Methods of Application: This involves the use of selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
- Results or Outcomes: The synthesis of these compounds has shown promising applications in the field of medicinal chemistry .
5. Polymerization Reactions
- Summary of Application: Double-bonded adamantane derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .
6. Biomedical Applications
- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
- Methods of Application: This involves the development of novel adamantane-based structures and self-assembled supramolecular systems .
- Results or Outcomes: The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)ethanone | |
CAS RN |
39917-38-9 | |
Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.